molecular formula C21H22N2O2 B2356347 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 956954-70-4

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2356347
CAS No.: 956954-70-4
M. Wt: 334.419
InChI Key: TZMOGOHIVBBCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that features a pyrazole ring, a phenyl group, and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methyl-4-(2-methylpropoxy)benzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitrating agents, sulfonating agents

Major Products

Scientific Research Applications

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the development of advanced materials with specific properties

Mechanism of Action

The mechanism of action of 3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring is known to engage in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. The combination of the pyrazole ring, phenyl group, and aldehyde functional group makes it a versatile compound for various applications .

Properties

IUPAC Name

3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c1-15(2)14-25-19-9-10-20(16(3)11-19)21-17(13-24)12-23(22-21)18-7-5-4-6-8-18/h4-13,15H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZMOGOHIVBBCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.